molecular formula C24H25N5O3 B2485655 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide CAS No. 951592-59-9

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2485655
CAS No.: 951592-59-9
M. Wt: 431.496
InChI Key: BMHNREVBVPJETE-UHFFFAOYSA-N
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Description

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide (CAS 951592-59-9) is a synthetic small molecule with a molecular weight of 431.5 g/mol and a molecular formula of C24H25N5O3 . It features a fused pyrazolo[4,3-d]pyrimidine core, a bicyclic heterocyclic system that is recognized in medicinal chemistry as a bioisostere of the purine ring found in ATP . This structural characteristic makes derivatives of this scaffold promising candidates for investigating protein kinase inhibition . The specific structure of this compound includes a benzyl group at the C6 position and an acetamide moiety at C4 linked to a 4-ethylphenyl group . Kinase inhibition, particularly of Cyclin-Dependent Kinase 2 (CDK2), is a prominent therapeutic strategy in oncology, as CDK2 plays a critical role in cell cycle progression, and its dysregulation is a hallmark of cancer . While direct studies on this exact molecule are limited, compounds within the same structural class have demonstrated significant cytotoxic activities and CDK2 inhibitory effects in scientific research, leading to interest in their potential as antitumor agents . The synthesis of this compound typically involves multi-step reactions, including cyclocondensation and nucleophilic substitution, to construct the core and install the necessary substituents . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-3-17-10-12-19(13-11-17)25-21(30)16-28-20-15-27(4-2)26-22(20)23(31)29(24(28)32)14-18-8-6-5-7-9-18/h5-13,15H,3-4,14,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHNREVBVPJETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide typically involves the formation of the pyrazolo[4,3-d]pyrimidine core followed by functionalization at various positions. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the pyrazolo[4,3-d]pyrimidine moiety exhibit significant anticancer activity. The mechanism of action typically involves the inhibition of key enzymes related to cell proliferation and survival. For instance:

  • Inhibition of Tumor Growth : Studies have shown that derivatives similar to this compound can effectively inhibit the proliferation of cancer cell lines by targeting specific pathways involved in tumor growth.
  • Mechanistic Insights : Docking studies suggest that these compounds may bind to enzymes critical for cancer metabolism, enhancing their potential as anticancer agents.

Antimicrobial Activity

The compound has also garnered interest for its potential antimicrobial properties:

  • Activity Against Mycobacterium tuberculosis : Preliminary studies suggest that similar pyrazolo[4,3-d]pyrimidine derivatives exhibit activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition.
  • Broad-Spectrum Antimicrobial Effects : The structural features of this compound may enhance its binding affinity to bacterial targets, making it a candidate for further investigation in antimicrobial therapy.

Anti-inflammatory Activity

Another significant application of this compound lies in its anti-inflammatory properties:

  • Inhibition of COX Enzymes : Studies have demonstrated that derivatives can inhibit cyclooxygenase (COX) enzymes effectively. Some compounds within this class have shown IC50 values comparable to established anti-inflammatory drugs.
  • Mechanism of Action : The anti-inflammatory effect is thought to be mediated through the reduction of prostaglandin E2 production, which plays a key role in inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Antitubercular Activity Study : A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds structurally related to our target compound.
    • Findings : Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis.
  • Cytotoxicity Assessment : In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains.
    • : This suggests a favorable safety profile for further development and potential therapeutic use.

Mechanism of Action

The mechanism of action of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound interacts with the ATP-binding site of the kinase, preventing phosphorylation and subsequent cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Biological Activity Insights Reference
Target Compound: 2-{6-Benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide Pyrazolo[4,3-d]pyrimidine 6-Benzyl, 2-ethyl, N-(4-ethylphenyl)acetamide Hypothesized kinase inhibition
2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide Pyrazolo[4,3-d]pyrimidine 6-(2-Phenylethyl), 3-methyl, N-(4-fluorobenzyl) Enhanced solubility via fluorination
2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid Pyrazolo[1,5-a]pyrimidine 5,7-Diethyl, 4-fluorophenyl Anticandidate via diethyl substitution
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo[4,3-c]benzothiazine 3,4-Dimethyl, 5,5-dioxo, N-(2-fluorobenzyl) Anti-inflammatory potential
S)-N-(1-((4,6-dioxo-1,4,5,6-)tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide Tetrahydropyrimidine-thioether Sulfamoylphenyl, hydroxyphenyl Antibacterial activity

Key Observations:

Core Heterocycle Variations :

  • The pyrazolo[4,3-d]pyrimidine core (target compound and ) differs from pyrazolo[1,5-a]pyrimidine () in ring fusion positions, affecting planarity and binding interactions. Pyrazolo[4,3-c]benzothiazine () introduces a sulfur atom, altering electronic properties .
  • The 5,7-dioxo motif in the target compound is critical for hydrogen bonding, analogous to ’s 5,7-dioxo group .

Substituent Impact :

  • 6-Position : The target’s 6-benzyl group contrasts with ’s 6-(2-phenylethyl), which may increase steric bulk and reduce rotational freedom .
  • N-Substituents : The 4-ethylphenyl acetamide in the target vs. 4-fluorobenzyl in highlights how fluorination improves metabolic stability, while ethyl groups enhance lipophilicity .
  • Electron-Withdrawing Groups : Fluorine in and enhances solubility and bioavailability compared to alkyl groups .

Biological Activity :

  • While specific IC$_{50}$ values are unavailable in the evidence, structural analogs (e.g., ) suggest that sulfonamide and fluorinated derivatives exhibit antibacterial or kinase-inhibitory activity .

Pharmacological and Physicochemical Properties

  • Solubility : Fluorinated derivatives () may exhibit better aqueous solubility than alkylated analogs .

Biological Activity

The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide is a member of the pyrazolo[4,3-d]pyrimidine class of compounds. These compounds have garnered attention due to their diverse biological activities, including anticancer and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C24H25N5O4
  • Molecular Weight : 447.495 g/mol
  • IUPAC Name : this compound

Anticancer Activity

  • Mechanism of Action : The compound has shown potential in inhibiting various cancer cell lines. Studies indicate that pyrazolo[4,3-d]pyrimidines can interfere with critical cellular processes such as cell proliferation and apoptosis.
    • Example Study : A recent study demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine exhibited significant cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells through mechanisms involving DNA alkylation and topoisomerase inhibition .
  • Case Studies :
    • In vitro tests revealed that the compound exhibited an IC50 value of approximately 10 μM against the HCT116 colon carcinoma cell line . This suggests a promising level of potency in targeting cancer cells.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Recent research on similar pyrazolo derivatives indicates effectiveness against various bacterial strains.

  • Antibacterial Testing : Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results .

Data Summary Table

Biological ActivityCell Line/PathogenIC50/EffectivenessReference
AnticancerHCT116 (Colon Cancer)10 μM
AnticancerMDA-MB-231 (Breast Cancer)Significant Cytotoxicity
AntimicrobialStaphylococcus aureusEffective
AntimicrobialEscherichia coliEffective

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